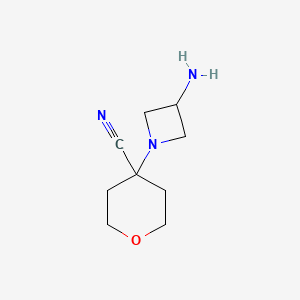
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrahydropyran ring fused with an azetidine ring, with an amino group and a nitrile group attached to the structure. Its unique configuration makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as histamine H3 receptor agonists, regulating the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . These interactions occur through binding to the receptor and modulating its activity, leading to various physiological effects.
Comparison with Similar Compounds
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been extensively studied for their pharmacological properties.
4-aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the azetidine ring and nitrile group, leading to different chemical and biological properties.
AZD0156: A compound with a tetrahydro-2H-pyran-4-yl group, used as an ATM kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-aminoazetidin-1-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-5-8(11)6-12/h8H,1-6,11H2 |
InChI Key |
MXYYJMUETLFNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)




![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

